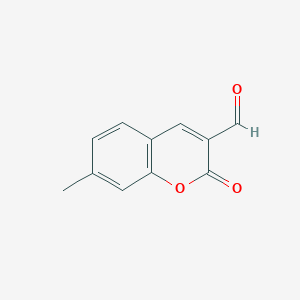
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom. This compound is known for its diverse biological activities and is widely used in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves the condensation of salicylaldehyde derivatives with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 7-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid.
Reduction: 7-Methyl-2-oxo-2H-1-benzopyran-3-methanol.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes, perfumes, and pharmaceuticals
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Diethylamino-2-oxo-2H-1-benzopyran-3-carbaldehyde
- 4-Formyl-7-diethylamino-coumarin
- 7-Diethylamino-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and formyl group at the 3-position contribute to its unique reactivity and applications .
Eigenschaften
CAS-Nummer |
920525-97-9 |
|---|---|
Molekularformel |
C11H8O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
7-methyl-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-2-3-8-5-9(6-12)11(13)14-10(8)4-7/h2-6H,1H3 |
InChI-Schlüssel |
KNWCEUDFGJYWOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15172903.png)
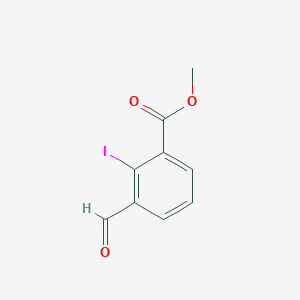
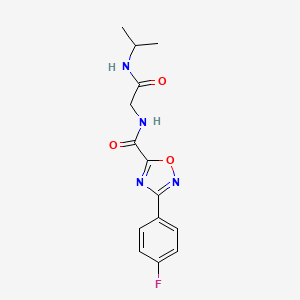
![1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15172918.png)
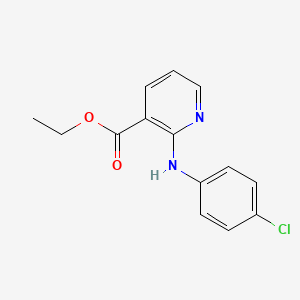
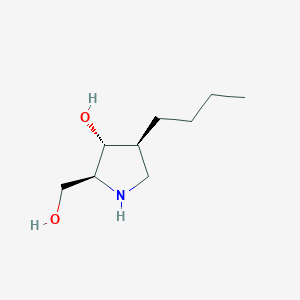
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)
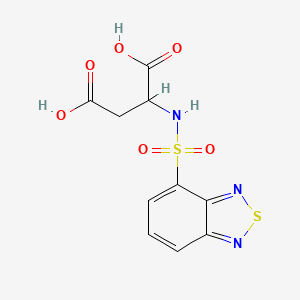
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)

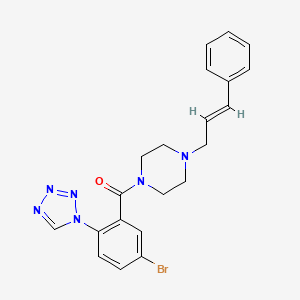
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)

